![molecular formula C15H22N2O2 B7529792 N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide](/img/structure/B7529792.png)
N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide (DMMPA) is a chemical compound that has been of great interest in scientific research due to its potential therapeutic applications. It is a white crystalline solid with a molecular weight of 291.4 g/mol and a melting point of 129-131°C. DMMPA has been found to exhibit a variety of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mécanisme D'action
The exact mechanism of action of N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide is not fully understood. However, it is believed to act by modulating the activity of various receptors in the central nervous system, including opioid and GABA receptors.
Biochemical and physiological effects:
N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and pain, as well as to prevent seizures. N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide has also been found to have anxiolytic effects, meaning that it can reduce anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide is that it has been found to be relatively safe and well-tolerated in animal studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions.
Orientations Futures
There are several possible future directions for research on N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide. One potential direction is to further investigate its anti-inflammatory effects and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Another direction is to investigate its potential as an analgesic and its use in the treatment of chronic pain. Additionally, further research could be done to better understand its mechanism of action and to develop more specific and effective drugs based on N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide.
Méthodes De Synthèse
N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide can be synthesized through a multi-step process starting from 2,6-dimethylmorpholine. The first step involves the reaction of 2,6-dimethylmorpholine with paraformaldehyde to form 2,6-dimethylmorpholin-4-ylmethyl alcohol. This intermediate is then reacted with 2-chloro-N-(2-phenylethyl)acetamide to form N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide.
Applications De Recherche Scientifique
N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide has also been shown to have analgesic effects by modulating the activity of opioid receptors. In addition, N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide has been found to have anticonvulsant effects by modulating the activity of GABA receptors.
Propriétés
IUPAC Name |
N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-8-17(9-12(2)19-11)10-14-6-4-5-7-15(14)16-13(3)18/h4-7,11-12H,8-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGZKESSCOWQTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=CC=C2NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

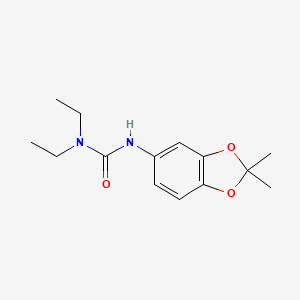
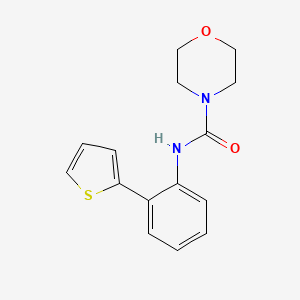
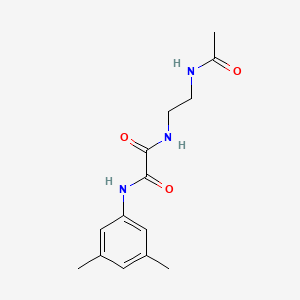
![N-[4-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7529722.png)
![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7529725.png)
![N-[2-(dimethylamino)pyridin-3-yl]nicotinamide](/img/structure/B7529728.png)
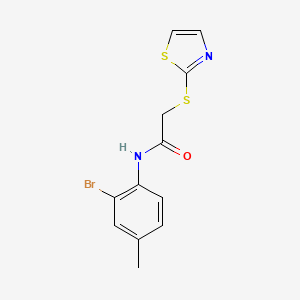
![1-[4-(5-Nitrothiophene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7529740.png)
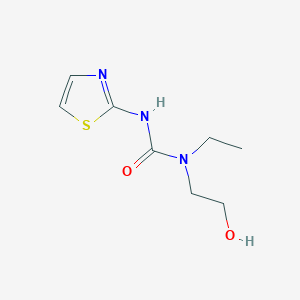
![N-[[5-(4-chlorophenyl)furan-2-yl]methyl]cyclopentanamine](/img/structure/B7529775.png)
![1-[(4-Chlorophenyl)methyl]-3-pyridin-2-ylurea](/img/structure/B7529784.png)
![N-[4-[2-(dimethylamino)ethoxy]phenyl]cyclopentanecarboxamide](/img/structure/B7529793.png)
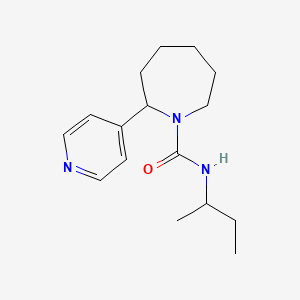
![3-(2,5-Difluorophenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7529806.png)